P(1),P(2)-bis(5'-adenosyl) triphosphate

Descripción

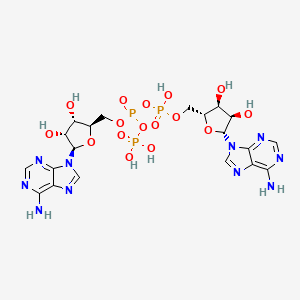

P(1),P(3)-bis(5'-adenosyl) triphosphate (Ap3A) is a dinucleoside polyphosphate comprising two adenosine moieties linked by three phosphate groups. It is structurally distinct from adenosine triphosphate (ATP) due to its symmetrical arrangement of two adenosines bridged via a triphosphate chain (P1-P3 linkage).

Propiedades

Fórmula molecular |

C20H27N10O16P3 |

|---|---|

Peso molecular |

756.4 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |

InChI |

InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-48(38,39)46-49(40,45-47(35,36)37)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,38,39)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t7-,8-,11-,12-,13-,14-,19-,20-,49?/m1/s1 |

Clave InChI |

ARWCWVFBZSAGRB-UWWQKWQGSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biological Functions

The biological activity of P(1),P(2)-bis(5'-adenosyl) triphosphate includes:

- Apoptosis Induction : It interacts with proteins such as the fragile histidine triad protein, influencing apoptosis pathways without requiring catalytic activity.

- Cellular Signaling : The compound is involved in various signaling pathways that regulate cellular functions, including energy metabolism and cell proliferation.

Scientific Research Applications

This compound serves as a valuable research tool in several areas:

- Nucleotide Metabolism Studies : It is used to investigate the metabolism of nucleotides and their role in cellular processes.

- Protein Interaction Studies : The compound binds to various proteins involved in nucleotide metabolism and cellular signaling, providing insights into molecular interactions.

- Drug Development : Understanding its interactions can lead to the development of novel therapeutic agents targeting specific pathways involved in diseases such as cancer.

Apoptosis and Cancer Research

A study demonstrated that this compound can induce apoptosis in cancer cells by interacting with specific proteins. This interaction was shown to be critical for mediating cellular responses to stress and damage, highlighting its potential as a therapeutic target in cancer treatment .

Enzyme Activity Regulation

Research has shown that bis(5'-adenosyl)-triphosphatase, an enzyme that hydrolyzes P(1),P(3)-bis(5'-adenosyl) triphosphate to produce ADP and AMP, plays a role in purine metabolism and may be implicated in the development of lung cancers . Understanding this enzyme's activity can provide insights into metabolic pathways that are altered in cancerous cells.

Comparative Analysis with Related Compounds

The following table compares this compound with other similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| P(1),P(3)-bis(5'-adenosyl) triphosphate | Contains two adenosine residues linked at P1 and P3 positions | Different phosphodiester linkage affecting activity |

| Adenosine Triphosphate | A single adenosine linked to three phosphate groups | Primary energy currency in cells |

| Diadenosine Triphosphate | Two adenosines linked by a single phosphate group | Functions primarily as a signaling molecule |

This table illustrates the unique structural characteristics of this compound, particularly its distinct phosphodiester linkage which influences its biological functions and interactions within cellular systems.

Comparación Con Compuestos Similares

Key Structural Features :

- Chemical Formula : C₂₀H₂₅N₁₀O₁₈P₃ (inferred from Ap4A in ).

- Molecular Weight : ~790 Da (estimated from analogs).

- Hydrolysis Products : ADP and AMP in equimolar ratios .

Comparison with Similar Compounds

Ap3A vs. P(1),P(4)-bis(5'-adenosyl) Tetraphosphate (Ap4A)

Key Differences :

- Ap4A has a longer phosphate chain (four phosphates vs. three), enabling distinct enzyme interactions. For example, E. coli Ap3A hydrolase cannot efficiently hydrolyze Ap4A .

- Ap4A is more widely studied as a "second messenger" in DNA replication and stress, while Ap3A’s roles are emerging in pathogen-specific pathways .

Ap3A vs. Adenosine Triphosphate (ATP)

Key Differences :

- ATP’s single adenosine and high-energy phosphate bonds make it central to energy transfer, whereas Ap3A’s symmetrical structure favors signaling and enzyme regulation .

Ap3A vs. Other Dinucleoside Polyphosphates

- Ap5A (P1,P5-bis(5'-adenosyl) pentaphosphate): Longer phosphate chain (five phosphates) inhibits carbamyl phosphate synthetase, unlike Ap3A . Less studied in stress signaling compared to Ap3A/Ap4A.

- Gp3G (bis(5'-guanosyl) triphosphate): Substrate for E. coli 5'-nucleotidase, but Ap3A hydrolysis is Mg²⁺-dependent and more specific .

Structural Determinants of Function

- Phosphate Chain Length: Determines enzyme specificity. For example, Ap3A hydrolase in E. coli cannot hydrolyze Ap4A or ATP .

- Cation Dependence : Ap3A hydrolysis strictly requires Mg²⁺, whereas Ap4A hydrolases may use Mn²⁺ .

Métodos De Preparación

Aminoacyl-tRNA synthetases (aaRS) catalyze the formation of dinucleotide polyphosphates during tRNA charging. Lysyl-tRNA synthetase from Escherichia coli has been utilized to synthesize monothioanalogues of P(1),P(2)-bis(5'-adenosyl) triphosphate. The enzyme accepts both *(Sp)*ATPαS and *(Rp)*ATPαS as substrates, transferring adenylate to form *(Sp)*Ap₃AαS and *(Rp)*Ap₃AαS with relative velocities of 1:0.38:0.15 for Ap₃A, *(Sp)*Ap₃AαS, and *(Rp)*Ap₃AαS, respectively . The kinetic parameters reveal a lower Kₘ for *(Sp)*ATPαS (0.48 mM) compared to *(Rp)*ATPαS (1.34 mM), indicating stereochemical preference .

Leucyl-tRNA synthetase from Bacillus stearothermophilus offers another route. By coupling the reaction with an ATP regeneration system (acetate kinase and adenylate kinase), P(1),P(4)-di(adenosine) tetraphosphate (Ap₄A) is synthesized at 96% yield . While this method primarily targets Ap₄A, modifying ATP concentrations and reaction conditions could redirect product formation toward Ap₃A.

Chemical Synthesis via Phosphoroamidate Intermediates

Phosphoroamidate chemistry enables controlled phosphorylation of nucleosides. A patented method involves reacting nucleoside-5'-monophosphoroamidates with ortho- or pyrophosphoric acid in the presence of organic triesters (e.g., tri-n-propylphosphate) . For example:

-

Thymidine-5'-triphosphate synthesis : Thymidine-5'-phosphoroimidazolidate reacts with tributylammonium pyrophosphate in tri-n-propylphosphate, yielding thymidine-5'-triphosphate at 97.5% purity after ion-exchange chromatography .

-

Adenosine-5'-triphosphate synthesis : Adenosine-5'-phosphoromorpholidate treated with bis(tri-n-propylammonium) orthophosphate in tricyclohexylphosphate produces ATP in 85% yield .

This method avoids byproducts like tetraphosphates and dinucleoside pyrophosphates, common in carbodiimide-based approaches . The use of organic triesters stabilizes intermediates, enabling higher reaction temperatures (50–100°C) and reducing solvent volumes by 40% .

Solid-Phase Synthesis Using H-Phosphonate Chemistry

Automated solid-phase synthesis leverages H-phosphonate intermediates for oligonucleotide triphosphates . Key steps include:

-

Activation : A silylating agent (e.g., N-methylimidazole) and halogenated oxidant (e.g., CCl₄) activate the H-phosphonate group.

-

Coupling : Nucleoside-5'-H-phosphonates are coupled to functionalized resins under microwave irradiation (30–100°C, 5–60 minutes) .

-

Deprotection : Aqueous triethylammonium bicarbonate (pH 5–9) cleaves the product from the resin, followed by HPLC purification .

This method achieves 90–95% purity for triphosphates but requires specialized equipment and generates stoichiometric waste .

Hybrid Enzymatic-Chemical Approaches

Combining enzymatic specificity with chemical flexibility improves yield and scalability. For instance:

-

Yeast Ap₄A phosphorylase : This enzyme synthesizes *(Sp)*Ap₃AαS and *(Rp)*Ap₃AαS using adenosine 5'-phosphosulfate (APS) as an adenylate donor . The reaction proceeds at 37°C in Tris-HCl buffer (pH 7.5), with relative velocities of 1:0.15:0.60 for Ap₃A, *(Sp)*Ap₃AαS, and *(Rp)*Ap₃AαS, respectively .

-

Phosphorothioate incorporation : Thiophosphate analogs are synthesized by substituting phosphate with thiophosphate during enzymatic reactions, enhancing resistance to hydrolysis .

Purification and Characterization

Ion-Exchange Chromatography : DEAE-cellulose columns separate triphosphates from mono- and diphosphates using gradients of NaCl (0.1–1.0 M) . For example, uridine-5'-diphosphate is eluted at 0.3 M NaCl with >98% purity .

Preparative HPLC : Reverse-phase columns (C18) with ammonium formate/acetonitrile gradients resolve triphosphates in 7–14 minutes . this compound typically elutes at 12 minutes under 15% acetonitrile .

Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (756.4071 g/mol) and isotopic distribution.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic (aaRS) | 60–96 | 85–98 | High stereoselectivity, mild conditions | Substrate specificity, low scalability |

| Chemical (Phosphoroamidate) | 75–97 | 90–99 | Scalable, minimal byproducts | Requires toxic solvents (e.g., CCl₄) |

| Solid-Phase | 50–70 | 85–95 | Automation-friendly, customizable | High cost, limited to small-scale synthesis |

Q & A

Q. What is the structural characterization of Ap3A, and how is it identified in biological samples?

Ap3A is a dinucleoside triphosphate with the formula C₂₀H₂₇N₁₀O₁₆P₃ (molecular weight: 756.41 g/mol). Its structure consists of two adenosine moieties linked by a triphosphate bridge between the 5'-hydroxyl groups. Identification in biological samples typically employs techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to separate Ap3A from similar dinucleotides (e.g., Ap4A, ATP). Structural confirmation is achieved via UV spectroscopy (λmax ~259 nm) and mass spectrometry (exact mass: 756.0819) .

Q. Which enzymatic assays are used to detect and quantify Ap3A hydrolysis?

The hydrolysis of Ap3A into AMP and ADP is catalyzed by bis(5'-adenosyl)-triphosphatase (EC 3.6.1.29) . A standard assay involves:

- Substrate : 12 µM Ap3A (Km ≈ 12 µM in E. coli enzymes).

- Cofactors : Strict Mg²⁺ dependency (no activity with Mn²⁺, Ca²⁺, or Co²⁺).

- Detection : Quantify ADP/AMP using spectrophotometric methods (e.g., coupled enzyme systems with pyruvate kinase/lactate dehydrogenase) or radiolabeled [³H]ATP to trace reaction products .

Q. What are the recommended storage conditions for Ap3A to ensure stability?

Ap3A should be stored ≤-20°C in a dry, ventilated environment to prevent hydrolysis. Avoid exposure to high temperatures, radiation, or reactive chemicals. While specific data for Ap3A are limited, protocols for analogous nucleotides (e.g., ATP) recommend lyophilization for long-term stability .

Advanced Research Questions

Q. How does the Mg²⁺ dependency of bacterial bis(5'-adenosyl)-triphosphatase influence kinetic studies?

The strict Mg²⁺ requirement (no substitution by Mn²⁺, Ca²⁺, etc.) necessitates careful control of free Mg²⁺ concentrations to avoid confounding results. For E. coli enzymes, activity peaks at pH 8.2–8.5 , and Mg²⁺ concentrations must exceed substrate levels to prevent inhibition. Pre-treatment of buffers with chelating resins (e.g., Chelex) removes contaminating divalent cations .

Q. What methodological challenges arise when distinguishing Ap3A hydrolase activity from other dinucleoside polyphosphate hydrolases?

Ap3A hydrolases (EC 3.6.1.29) are often confused with Ap4A hydrolases (EC 3.6.1.17) due to overlapping substrate specificities. Key distinctions include:

- Substrate selectivity : Ap3A hydrolases do not hydrolyze Ap4A, ATP, or NAD⁺.

- Cofactor requirements : Ap4A hydrolases may require Mn²⁺, unlike Mg²⁺-dependent Ap3A enzymes.

- Inhibition profiles : Zn²⁺ inhibits mammalian Ap3A hydrolases but not bacterial variants .

Q. How can conflicting data on FHIT’s role in apoptosis versus cell proliferation be resolved experimentally?

The FHIT protein hydrolyzes Ap3A and exhibits dual roles: tumor suppression via apoptosis and promotion of replication stress. To resolve contradictions:

- Use phosphorylation-deficient mutants (e.g., Y114F) to decouple enzymatic activity from signaling.

- Perform transcriptomic profiling (RNA-seq) in FHIT-knockout models to identify downstream targets like CCND1 (cyclin D1) or BIRC5 (survivin).

- Validate findings in in vivo models (e.g., gastric cancer xenografts) with correlative survival analyses .

Q. What are the optimal conditions for in vitro synthesis of Ap3A using acetyl-CoA synthetase?

Ap3A synthesis via yeast acetyl-CoA synthetase requires:

- Substrates : 3 mM ATP and 5 mM tripolyphosphate (P3).

- pH : Optimal activity at pH 6.0–6.5 (MES-KOH buffer).

- Kinetics : Km for ATP = 0.16 mM; Km for P3 = 4.7 mM.

- Detection : Use HPLC with UV detection (retention time comparison to standards) .

Q. How do post-translational modifications of FHIT affect its enzymatic activity on Ap3A?

Phosphorylation of FHIT at tyrosine 114 (Y114) by Src kinases enhances its pro-apoptotic function but does not directly alter Ap3A hydrolase activity. Experimental approaches include:

- Phosphomimetic mutants (Y114E) to study conformational changes.

- Isothermal titration calorimetry (ITC) to measure substrate binding affinity in phosphorylated vs. wild-type FHIT .

Q. What analytical techniques resolve Ap3A from similar dinucleotides in complex mixtures?

- HPLC with ion-pair chromatography : Use C18 columns and tetrabutylammonium acetate buffers for high-resolution separation.

- Capillary electrophoresis (CE) : Optimize buffer pH (8.5–9.0) and voltage gradients to distinguish Ap3A from Ap4A/ATP.

- MALDI-TOF MS : Provides accurate mass confirmation in cell lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.